molecular formula COCl2<br>CCl2O B1210022 Phosgene CAS No. 75-44-5

Phosgene

Cat. No.: B1210022
CAS No.: 75-44-5
M. Wt: 98.91 g/mol
InChI Key: YGYAWVDWMABLBF-UHFFFAOYSA-N
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Description

Phosgene, also known as carbonyl chloride, is a highly toxic, colorless gas with the chemical formula COCl₂. It has a suffocating odor reminiscent of musty hay. This compound gained notoriety during World War I as a chemical warfare agent, but it is now primarily used in the chemical industry for the production of various organic compounds, including polycarbonates and polyurethanes .

Mechanism of Action

Target of Action

Phosgene primarily targets the lungs . Upon inhalation, it causes various chemical injuries, predominantly resulting in chemical-induced lung injury . It acts on proteins and phosphatidylcholine, which are the main components of alveolar surfactants .

Mode of Action

This compound interacts with its targets through a process known as acylation . This interaction destabilizes the alveolar surfactant, leading to abnormal tension and collapse . The chemical processes triggered by this compound inhalation produce large amounts of nucleophilic, highly reactive substances that infiltrate the alveoli .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves neuronal reflexes and synaptic signaling, including neurotransmitter transmission, ion signaling pathway conduction, neuronal projection, and synaptic vesicle circulation . It also impacts enzymatic systems involved in glycolysis in the lung tissues .

Pharmacokinetics

It is known that this compound is a gas at room temperature and can be converted into a liquid under pressure or refrigeration for storage and transport . When released, it quickly turns back into a gas, spreading rapidly and staying close to the ground due to its density .

Result of Action

The result of this compound action is severe lung damage. Initial symptoms may include coughing, chest tightness, and wheezing . Within a few hours, symptoms can progress to chronic respiratory depression, refractory pulmonary edema, dyspnea, and hypoxemia . These conditions may contribute to acute respiratory distress syndrome or even death in severe cases .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, its density (3.5 times heavier than air) allows it to deposit in low-lying areas and dissipate slowly . Additionally, this compound can react with moisture in the air, leading to its breakdown into other compounds . In industrial settings, improper operations can lead to accidental exposure .

Biochemical Analysis

Biochemical Properties

Phosgene plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. This compound reacts with amine, sulfhydryl, and hydroxyl groups in biomolecules, leading to the formation of stable adducts . This interaction can inhibit the function of enzymes and proteins, disrupting normal cellular processes. For instance, this compound can react with the amino groups of proteins, leading to protein denaturation and loss of function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily affects the respiratory system, causing damage to the capillaries, bronchioles, and alveoli of the lungs . This compound exposure leads to increased capillary permeability, resulting in pulmonary edema and respiratory distress . At the cellular level, this compound disrupts cell signaling pathways, gene expression, and cellular metabolism. It can cause oxidative stress and inflammation, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its high electrophilicity, which allows it to react readily with nucleophilic sites in biomolecules. This compound hydrolyzes in the presence of water, releasing hydrogen chloride and carbon dioxide . This reaction can lead to the formation of hydrochloric acid, which further damages cellular components. This compound also acylates proteins and enzymes, inhibiting their function and leading to cellular toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable at ambient temperatures but decomposes at higher temperatures . Over time, this compound exposure can lead to chronic respiratory issues and long-term damage to lung tissue . In vitro studies have shown that this compound can cause delayed toxicity, with symptoms appearing hours after exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound exposure may cause mild respiratory irritation . At higher doses, this compound can cause severe pulmonary edema, respiratory failure, and death . Animal studies have shown that the lethal concentration for this compound varies among species, with higher doses leading to more severe toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its formation from the metabolism of chloroform. Chloroform can be metabolized by cytochrome P450 enzymes to produce this compound . This metabolic pathway highlights the role of this compound as a reactive intermediate that can further react with cellular components, leading to toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its high reactivity and volatility . It can rapidly penetrate cell membranes and accumulate in low-lying areas due to its density . This compound’s distribution is influenced by its ability to react with cellular components, leading to localized damage .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it can interact with various cellular components . Its high reactivity allows it to bind to proteins and enzymes, disrupting their function. This compound does not have specific targeting signals or post-translational modifications that direct it to specific organelles, but its effects are widespread due to its ability to react with multiple cellular targets .

Preparation Methods

Phosgene is typically synthesized by the reaction of carbon monoxide and chlorine gas in the presence of a catalyst, such as activated carbon . This reaction can be represented as:

CO+Cl2COCl2\text{CO} + \text{Cl}_2 \rightarrow \text{COCl}_2 CO+Cl2​→COCl2​

Industrial production of this compound often involves the continuous gas-phase reaction of carbon monoxide and chlorine at elevated temperatures. The process is highly controlled due to the toxic nature of this compound .

Chemical Reactions Analysis

Phosgene is a versatile reagent that undergoes various chemical reactions, including:

  • Hydrolysis: : this compound reacts with water to form carbon dioxide and hydrochloric acid:

    COCl2+H2OCO2+2HCl\text{COCl}_2 + \text{H}_2\text{O} \rightarrow \text{CO}_2 + 2\text{HCl} COCl2​+H2​O→CO2​+2HCl

  • Reaction with Alcohols: : this compound reacts with alcohols to form esters and hydrochloric acid:

    COCl2+2ROHCO(OR)2+2HCl\text{COCl}_2 + 2\text{ROH} \rightarrow \text{CO(OR)}_2 + 2\text{HCl} COCl2​+2ROH→CO(OR)2​+2HCl

  • Reaction with Amines: : this compound reacts with amines to form ureas and hydrochloric acid:

    COCl2+2RNH2CO(NHR)2+2HCl\text{COCl}_2 + 2\text{RNH}_2 \rightarrow \text{CO(NHR)}_2 + 2\text{HCl} COCl2​+2RNH2​→CO(NHR)2​+2HCl

These reactions are typically carried out under controlled conditions to ensure safety and maximize yield .

Scientific Research Applications

Phosgene is widely used in scientific research and industrial applications, including:

Comparison with Similar Compounds

Phosgene is often compared to its substitutes, such as dithis compound, trithis compound, carbonyl diimidazole, and disuccinimidyl carbonate. These compounds are used as safer alternatives to this compound due to their lower volatility and reduced toxicity . this compound remains more reactive and efficient in many chemical transformations, making it indispensable in certain industrial processes .

Similar Compounds

  • Dithis compound (DP)
  • Trithis compound (TP)
  • Carbonyl diimidazole (CDI)
  • Disuccinimidyl carbonate (DSC)

This compound’s unique reactivity and efficiency in introducing carbonyl groups make it a valuable compound despite its toxicity .

Properties

IUPAC Name

carbonyl dichloride
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InChI

InChI=1S/CCl2O/c2-1(3)4
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InChI Key

YGYAWVDWMABLBF-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(Cl)Cl
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Molecular Formula

CCl2O, COCl2
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DSSTOX Substance ID

DTXSID0024260
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Molecular Weight

98.91 g/mol
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Physical Description

Phosgene appears as a colorless gas or very low-boiling, volatile liquid with an odor of new-mown hay or green corn. Extremely toxic. Warning properties of the gas inhaled are slight, death may occur within 36 hours (Lewis, 3rd ed., 1993, p. 1027). Prolonged exposure of the containers to intense heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.5 ppm Source/use/other hazard: Dye, pesticide, and other industries; history as war gas, corrosive/irritating., Gas or Vapor, Colorless gas with a suffocating odor like musty hay; Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 3.4 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a suffocating odor like musty hay., Colorless gas with a suffocating odor like musty hay. [Note: A fuming liquid below 47 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

47 °F at 760 mmHg (EPA, 1998), 8.2 °C at 760 mm Hg, 8 °C, 47 °F
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Solubility

Very slightly soluble (NTP, 1992), Slightly sol in water; freely sol in benzene, toluene, glacial acetic acid, and most liquid hydrocarbons, Soluble in benzene, carbon tetrachloride, chloroform, toluene, and acetic acid, Solubility in water: reaction, Slight
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Density

1.432 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.3719 at 25 °C, Density at critical point: 0.52 g/cu cm, Relative density (water = 1): 1.4, 1.43 (liquid at 32 °F), 1.43 (Liquid at 32 °F), 3.48(relative gas density)
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Vapor Density

3.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.4 (Air = 1), Relative vapor density (air = 1): 3.4, 3.48
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Vapor Pressure

1215 mmHg at 68 °F (EPA, 1998), 1420 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 161.6, 1.6 atm
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Mechanism of Action

Phosgene is a highly reactive gas capable of damaging a variety of biological macromolecules in an oxidant-like fashion. This activity potentially results from at least two separate chemical reactions: acylation and hydrolysis. Acylation, the more important and rapid mechanism, results from the reaction of phosgene with nucleophilic moieties, such as the amino, hydroxyl, and sulfhydryl groups of tissue macromolecules. Acylation causes destruction of proteins and lipids, irreversible alterations of membrane structures, and disruption of enzyme and other cell functions. Exposure to phosgene depletes lung nucleophiles, particularly glutathione, and restoration of glutathione seems to protect against phosgene-induced injury. For several days after acute phosgene exposure, tissue levels of antioxidant enzymes, such as glutathione reductase and superoxide dismutase, increase as part of the lungs' response to injury. In addition to acylation, phosgene is hydrolyzed to HCl ... The formation of HCl occurs on moist membranes and may cause irritation and tissue damage. Because of the limited water solubility of phosgene, it is unlikely that large quantities of HCl could result from the exposure of biological tissues. However, small amounts do form and may contact moist membranes of the eye, nasopharynx, and respiratory tract. Hydrolysis to HCl is the probable cause of immediate inflammation and discomfort after phosgene exposure at concentrations greater than 3 ppm (>12 mg/cu m). Pulmonary cellular glycolysis and oxygen uptake following phosgene exposure are depressed and, thus, leads to a corresponding decrease in the levels of intracellular adenosine triphosphate and cyclic adenosine monophosphate. This is associated with increased water uptake by epithelial, interstitial, and endothelial cells. The semipermeability of the blood-air barrier becomes gradually compromised as a result of fluid entering the interstitial and alveolar spaces. Later, the blood-air barrier disrupts, opening channels for the flooding of alveoli. Compression of pulmonary microvasculature leads to the opening of arteriovenous shunt. The onset of pulmonary edema correlates temporally with the decrease in adenosine triphosphate levels. Interventions that increase intracellular cyclic adenosine monophosphate, such as treatment with phosphodiesterase inhibitors (e.g., aminophylline), beta-adrenergic agonists (e.g., isoproterenol), or cyclic adenosine monophosphate analogs, markedly reduce pulmonary edema formation in animals exposed to phosgene., The pathology of phosgene poisoning is mainly due to its acylating properties and not a result of hydrochloric acid generation upon hydrolysis, although hydrochloric acid production may play a minor role. The production of pulmonary edema following phosgene exposure has been correlated with reductions in pulmonary ATP levels and sodium-potassium ATPase activity, as well as inhibition of other pulmonary enzymes. The role of the nervous system in the toxicity of phosgene is considered to be a nonspecific effect of irritant gases., Phosgene is only slightly soluble in water; the small amount of phosgene which dissolves is immediately hydrolyzed to CO2 and HCl. The concentration of HCl produced from a lethal dose of phosgene is
Record name PHOSGENE
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Impurities

Chlorine (free), max 0.1%; hydrochloric acid, max 0.2%, Undesirable impurities in the production of phosgenes are sulfur chlorides
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Color/Form

Colorless gas [Note: A fuming liquid below 47 degrees F. Shipped as a liquefied compressed gas]., Colorless to light yellow liquid or easilty liquefied gas, Colorless gas at room temperature and normal pressure, Impurities may cause discoloration of the product to pale yellow to green /liquid/, Light yellow liquid when refrigerated or compressed.

CAS No.

75-44-5
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Melting Point

-180 °F (EPA, 1998), -118 °C, -128 °C, -180 °F, -198 °F
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Synthesis routes and methods I

Procedure details

mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
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Synthesis routes and methods II

Procedure details

In the fifth step of the process according to the invention, N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino}propyl]-5-chlorothiophene-2-carboxamide (X) is reacted with phosgene or a phosgene equivalent to give 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide (I).

Synthesis routes and methods III

Procedure details

Into a 400 mL Pyrex glass photoreactor with a not doped high pressure mercury vapor radiator (available as the TQ 718 of Firma Heraeus Noblelight), a mixture of trichloroethylene (from a pre-vaporizer at a temperature of 150° C.) and oxygen was supplied in gaseous form in a molar ratio of 1:1.1 and irradiated through quartz glass with a lamp output of 500 W at a temperature within the reactor of 90° C. The educts were supplied continuously here to the reactor from above and the products were discharged at the lower outlet of the reactor into a methanol/dry ice trap. The dosage was 2.2 moles of trichloroethylene per hour. GC analysis of the condensation products revealed dichloroacetyl chloride in a selectivity of 83%. Furthermore, 3.5% trichloroethylene epoxide, 11% phosgene and 2.8% oxalyl dichloride were formed. The conversion of the trichloroethylene was 63%.
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11%
Yield
2.8%

Synthesis routes and methods IV

Procedure details

Broadly stated, the invention is a process for producing oxalyl chloride comprising: contacting ethylene carbonate with chlorine in a reaction vessel at a temperature in the range of about 70° to 100° C.; continuously circulating the above reaction mixture from the reaction vessel through an illuminated reaction zone of reduced cross-sectional area relative to that of the reaction vessel, and back into the reaction vessel to form tetrachloroethylene carbonate and hydrogen chloride; venting the hydrogen chloride from the reaction vessel; decomposing the tetrachloroethylene carbonate by heating tetrachloroethylene carbonate with a catalytic amount of a tertiary amine or amide to form oxalyl chloride and phosgene gas; and separating the phosgene gas from the oxalyl chloride.
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amide
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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Phosgene
Reactant of Route 2
Phosgene
Reactant of Route 3
Phosgene

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